Cas no 54107-84-5 (2H-Indazol-3-amine)
2H-Indazol-3-amine structure
Product Name:2H-Indazol-3-amine
Numero CAS:54107-84-5
MF:C7H7N3
MW:133.150580644608
CID:355517
PubChem ID:13399
Update Time:2025-04-19
2H-Indazol-3-amine Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2H-Indazol-3-amine
- 2H-indazol-3-ylamine
- NSC 44677
- NCGC00096649-01
- 874-05-5
- AE-413/25046004
- SCHEMBL18878
- MLS001001985
- JNZ
- Amino-indazole
- NCGC00013536
- AKOS006222497
- J-504673
- CHEMBL1331627
- 10P-212
- aminoindazole
- 3-Amino-1H-indazole
- CCG-302505
- 1,2-dihydro-3H-indazol-3-imine
- 1H-Indazol-3-amine, AldrichCPR
- BP-10432
- FT-0729924
- 3-amino benzpyrazole
- Z56820416
- doi:10.14272/YDTDKKULPWTHRV-UHFFFAOYSA-N.1
- 1H-Indazol-3-amine, monohydrochloride
- NSC44677
- NCIStruc1_001630
- BDBM604504
- HMS2604G05
- NSC-348887
- Q27182567
- 3nus
- 3-Indazolamine
- US11661426, Compound 353a
- BCP27432
- 1H-indazol-3-ylamine
- FT-0647301
- SCHEMBL5299723
- 10.14272/YDTDKKULPWTHRV-UHFFFAOYSA-N.1
- 1H-Indazol-3-amine
- 1H-indazole-3-ylamine
- indazole amine
- NSC-44677
- EN300-02352
- AM20060880
- Oprea1_470192
- NSC348887
- MB69235
- MFCD00182045
- SB39259
- FT-0604095
- 54107-84-5
- NCIStruc2_000161
- SCHEMBL14041182
- NCGC00013536-02
- NCI60_004031
- SMR000353333
- BDBM50339013
- CHEBI:104899
- INDAZOL-3-AMINE
- SY007051
- 3-AMINOINDAZOLE
- NCI44677
- CCG-37665
- AKOS000115531
- 1H-Indazole, 3-amino-
- CS-W002482
- DTXSID5061243
- AR2288
-
- Inchi: 1S/C7H7N3/c8-7-5-3-1-2-4-6(5)9-10-7/h1-4H,(H3,8,9,10)
- Chiave InChI: YDTDKKULPWTHRV-UHFFFAOYSA-N
- Sorrisi: N1C2C=CC=CC=2C(N)=N1
Proprietà calcolate
- Massa esatta: 133.06411
- Massa monoisotopica: 133.063997236g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 10
- Conta legami ruotabili: 0
- Complessità: 126
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 1.2
- Superficie polare topologica: 54.7Ų
Proprietà sperimentali
- PSA: 54.7
2H-Indazol-3-amine Letteratura correlata
-
1. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
-
Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
-
Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
-
Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
-
Pavel Karásek,Jakub Grym,Michal Roth,Josef Planeta,František Foret Lab Chip, 2015,15, 311-318
54107-84-5 (2H-Indazol-3-amine) Prodotti correlati
- 874-05-5(1H-Indazol-3-amine)
- 19335-14-9(1h-indazole-3,5-diamine)
- 871709-90-9(1H-Indazole-3,6-diamine)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
Fornitori consigliati
Shanghai Bent Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Wuhan Comings Biotechnology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
CN Fornitore
Reagenti